molecular formula C14H18N4O B2732879 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one CAS No. 301168-85-4

1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one

Cat. No.: B2732879
CAS No.: 301168-85-4
M. Wt: 258.325
InChI Key: YVBADYFRTPXCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one is a chemical compound with the molecular formula C14H18N4O. It is known for its unique structure, which includes a benzotriazole moiety attached to a pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable butyl derivative, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

  • 1-(1H-1,2,3-Benzotriazol-1-yl)ethanone
  • 1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-one
  • 1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one

Comparison: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]pyrrolidin-2-one is unique due to the presence of the pyrrolidinone ring, which imparts distinct physicochemical properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it suitable for a wider range of applications in research and industry .

Properties

IUPAC Name

1-[1-(benzotriazol-1-yl)butyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-6-13(17-10-5-9-14(17)19)18-12-8-4-3-7-11(12)15-16-18/h3-4,7-8,13H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBADYFRTPXCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(N1CCCC1=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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